molecular formula C14H11BrN2 B5803838 1-(4-bromobenzyl)-1H-benzimidazole

1-(4-bromobenzyl)-1H-benzimidazole

Cat. No. B5803838
M. Wt: 287.15 g/mol
InChI Key: WEFVHHCZEFZEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromobenzyl)-1H-benzimidazole is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a benzimidazole derivative that has been synthesized using various methods. Research has shown that this compound exhibits significant biological activity and has the potential to be used in the treatment of various diseases.

Scientific Research Applications

α-Glucosidase Inhibition, Antimicrobial, and Antioxidant Activities

1-(4-bromobenzyl)-1H-benzimidazole derivatives have been studied for their potential in inhibiting α-glucosidase, an enzyme relevant in diabetes management. Some derivatives showed notable antimicrobial properties against both Gram-positive and Gram-negative bacteria and exhibited significant antioxidant activities, particularly in scavenging ABTS and DPPH radicals, making them candidates for therapeutic applications in oxidative stress-related disorders (Menteşe, Ülker, & Kahveci, 2015).

Corrosion Inhibition

The compound has been investigated for its role in corrosion inhibition, particularly for copper in acidic solutions. It acts as an anodic inhibitor, demonstrating a protective effect on copper electrodes, suggesting its utility in materials science and engineering applications (Jiang Jin-zhi, 2008).

Antiproliferative Activity

This compound derivatives have been synthesized and tested for their antiproliferative activity against various human cancer cell lines. Some derivatives showed cytotoxicity against specific cell lines, indicating potential for development as anticancer agents (Nawrocka et al., 2004).

Tyrosinase Inhibition

Derivatives of this compound have shown effective inhibitory activity against mushroom tyrosinase, an enzyme involved in melanin synthesis. This suggests their potential use in cosmetic and medicinal applications for conditions like hyperpigmentation or melanoma (Mahdavi et al., 2018).

Antibacterial and Anticancer Studies

Benzyl-substituted derivatives, including this compound, have been studied for their antibacterial properties against common bacterial strains and for their cytotoxicity against human cancer cell lines. The studies suggest a promising scope in the development of new antibacterial and anticancer agents (Patil et al., 2010).

Anti-asthmatic and Anti-diabetic Properties

Some novel N-substituted derivatives of this compound have shown potential anti-asthmatic and anti-diabetic properties, contributing to the diversity of its pharmacological applications (Vinodkumar et al., 2008).

properties

IUPAC Name

1-[(4-bromophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFVHHCZEFZEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-Bromo-4-(bromomethyl)benzene (2.50 g, 10 mmol), 1H-benzo[d]imidazole (1.181 g, 10.0 mmol), potassium hydroxide (0.561 g, 10.0 mmol), potassium carbonate (1.382 g, 10.0 mmol) and tetrabutylammonium bromide (0.161 g, 0.5 mmol) was mixed in xylenes (60 mL). The reaction mixture was heated at 139° C. overnight. The hot reaction mixture was filtered and washed with hot xylenes. The solvent was evaporated and the residue was purified by flash column chromatography using dichloromethane/methanol (95:5 to 80:20) as mobile phase to give 1-(4-Bromobenzyl)-1H-benzo[d]imidazole (1.193 g, 42%). 1H NMR (CDCl3) δ 5.31 (s, 2H), 7.05 (m, 2H), 7.28 (m, 3H), 7.46 (m, 2H), 7.82 (m, 1H), 7.95 (s, 1H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.181 g
Type
reactant
Reaction Step One
Quantity
0.561 g
Type
reactant
Reaction Step One
Quantity
1.382 g
Type
reactant
Reaction Step One
Quantity
0.161 g
Type
catalyst
Reaction Step One
[Compound]
Name
xylenes
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (60% in mineral oil, 1.86 g, 46.6 mmol) in dry DMF (5 mL) under nitrogen and cooled to 0° C. was added a solution of benzimidazole (5.0 g, 42.2 mmol) in DMF (15 mL) and the reaction mixture was allowed to stir for 30 min at room temperature. The reaction mixture was cooled to 0° C. and a solution of 4-bromobenzyl bromide (10.6 g, 42.4 mmol) in DMF (10 mL) was added dropwise and the reaction mixture was allowed to warm to room temperature overnight. The solvent was removed under reduced pressure and the residue partitioned between saturated aqueous sodium chloride and ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, dried (Na2SO4) and evaporated. The crude product was triturated with ethyl ether and recovered by filtration. Yield: 70%. LCMS (ESI+) 387.2 and 389.2 (MH+).
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
10.6 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromobenzyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
1-(4-bromobenzyl)-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
1-(4-bromobenzyl)-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(4-bromobenzyl)-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(4-bromobenzyl)-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
1-(4-bromobenzyl)-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.